molecular formula C14H16FN5O2S2 B11243234 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide

2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide

Cat. No.: B11243234
M. Wt: 369.4 g/mol
InChI Key: PUWGVDLTOCQJCE-UHFFFAOYSA-N
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Description

2-[(5-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a thiadiazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(PROPAN-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The resulting thiadiazole intermediate is then reacted with 4-fluorophenyl isocyanate to introduce the fluorophenylcarbamoyl group. Finally, the acetamide moiety is introduced through a nucleophilic substitution reaction with isopropylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(5-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(PROPAN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(PROPAN-2-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the thiadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(PROPAN-2-YL)ACETAMIDE
  • 2-[(5-{[(4-METHOXYPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(PROPAN-2-YL)ACETAMIDE

Uniqueness

The presence of the fluorophenyl group in 2-[(5-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(PROPAN-2-YL)ACETAMIDE imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C14H16FN5O2S2

Molecular Weight

369.4 g/mol

IUPAC Name

2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C14H16FN5O2S2/c1-8(2)16-11(21)7-23-14-20-19-13(24-14)18-12(22)17-10-5-3-9(15)4-6-10/h3-6,8H,7H2,1-2H3,(H,16,21)(H2,17,18,19,22)

InChI Key

PUWGVDLTOCQJCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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